

Application Notes and Protocols for Utilizing AMP-PNP in Microtubule Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of microtubule-based motor proteins such as kinesins and dyneins. In the presence of **AMP-PNP**, these motor proteins bind tightly to microtubules but cannot complete their mechanochemical cycle, which involves ATP hydrolysis for detachment and movement. This "rigor" state is crucial for a variety of in vitro microtubule binding assays, allowing for the stable association of motors with their tracks. These assays are fundamental for identifying and characterizing novel microtubule-associated proteins (MAPs), investigating the mechanisms of motor protein function, and screening for compounds that modulate these interactions.

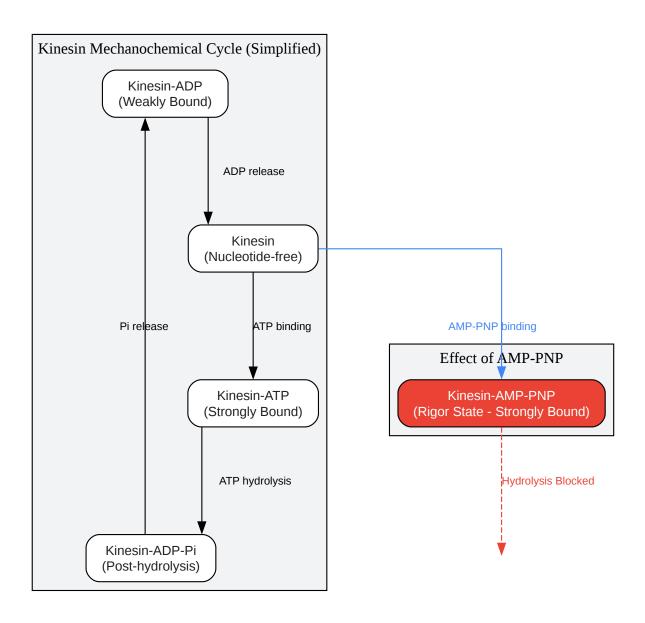
This document provides detailed protocols for common microtubule binding assays that employ **AMP-PNP**, presents quantitative data from relevant studies in a clear, tabular format, and includes diagrams to illustrate the underlying principles and workflows.

Mechanism of Action: AMP-PNP in Motor Protein-Microtubule Interaction

Motor proteins like kinesin utilize the energy from ATP hydrolysis to move along microtubules. This process involves a cycle of binding, conformational change, and release. **AMP-PNP**, by



mimicking the ATP-bound state without allowing for hydrolysis, effectively traps the motor protein in a strongly microtubule-bound conformation. This stable interaction is the cornerstone of its utility in binding assays.[1][2][3]



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Caption: Mechanism of AMP-PNP induced rigor binding in kinesin.



Quantitative Data Summary

The following tables summarize key quantitative parameters from various microtubule binding studies utilizing **AMP-PNP**.

Table 1: Concentrations of Key Reagents

Reagent	Concentration Range	Typical Concentration	Source
Tubulin (for polymerization)	5 - 50 μΜ	10 μΜ	[4][5][6]
Test Protein (e.g., Kinesin)	200 nM - 5 μM	Varies by experiment	[7][8]
AMP-PNP	100 μM - 5 mM	1 - 2 mM	[5][7][9]
ATP (for comparison/elution)	1 - 10 mM	2 mM	[5][7][9]
Taxol (Paclitaxel)	5 - 20 μΜ	10 μΜ	[5][9][10]

Table 2: Experimental Conditions for Co-sedimentation Assays

Parameter	Value	Source
Incubation Time	10 - 60 min	[4][5][9]
Incubation Temperature	20 - 37 °C (Room Temp to Physiological)	[5][9][11]
Centrifugation Speed	83,000 - 200,000 x g	[5][11]
Centrifugation Time	10 - 90 min	[4][5]
Cushion	40% Glycerol or 1.2 M Sucrose	[5][9]

Table 3: Reported Kinetic and Affinity Data



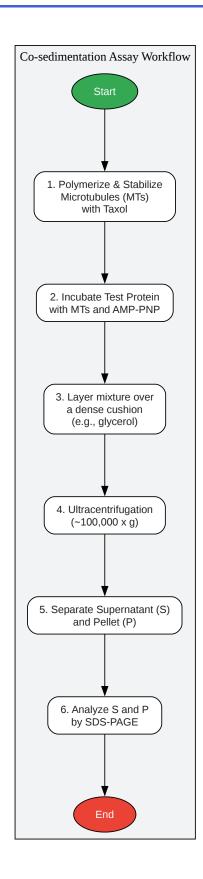
Motor Protein	Condition	Parameter	Value	Source
One-headed Kinesin	1 mM AMP-PNP	Detachment Rate (k_off)	0.009 s ⁻¹	[12]
One-headed Kinesin	No Nucleotide	Detachment Rate (k_off)	0.019 s ⁻¹	[12]
One-headed Kinesin	1 mM ADP	Detachment Rate (k_off)	3.7 s ⁻¹	[12]
Membrane- bound Kinesin-1	2 mM AMP-PNP	k_on²D	0.0041 (motor/ μm²) ⁻¹ ·s ⁻¹	[7]
Membrane- bound Kinesin-1	2 mM AMP-PNP	k_off	~0 s ⁻¹	[7]

Experimental Protocols

Protocol 1: Microtubule Co-sedimentation Assay

This assay is a robust method to determine if a protein of interest binds to microtubules. The principle relies on the fact that microtubules, being large polymers, will pellet upon high-speed centrifugation, carrying any associated proteins with them.





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